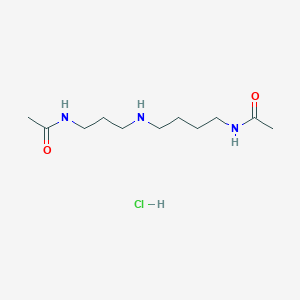

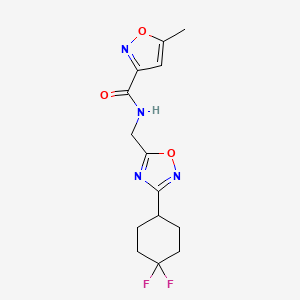

![molecular formula C16H15F3N4O2S B2434652 1,3,9-Trimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione CAS No. 897453-59-7](/img/structure/B2434652.png)

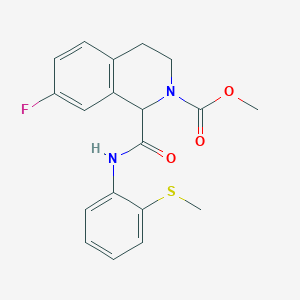

1,3,9-Trimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,3,9-Trimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione” is a purine derivative. Purines are biologically significant and are part of many biochemical processes. They are found in DNA, RNA, and ATP .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of a trifluoromethyl group into an organic compound, a process known as trifluoromethylation . Various methods for trifluoromethylation are being actively researched, including the use of reagents like trifluoromethyltrimethylsilane .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group attached to the phenyl ring would add to the complexity .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the trifluoromethyl group. Trifluoromethylated compounds are known to participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups can influence properties such as polarity, boiling point, and stability .Scientific Research Applications

Synthesis and Derivative Studies

Synthesis of Dithiazolidine-3,5-diones : The compound serves as a removable amino protecting group in syntheses of peptides, glycopeptides, and PNA. It also acts as a masked isocyanate and sulfurization reagent for trivalent phosphorus in organic synthesis (Barany et al., 2005).

NMR-NQR Studies : The compound's derivatives, caffeine, and its metabolites (theophylline and theobromine), show potential for use in solid-state nuclear magnetic resonance and nuclear quadrupole resonance (NMR-NQR) studies, offering insights into molecular interactions and electronic structures (Latosinska et al., 2014).

Metal Complex Synthesis

- Metal Complexes : Synthesis and study of mixed ligand metal complexes with related compounds (1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione) provide insights into coordination chemistry and potential applications in material science (Shaker, 2011).

Purine Derivative Studies

Methylation and Reduction Studies : Research on methylation and reduction of purines, including derivatives of the compound, contribute to understanding the stereochemistry and reaction pathways in organic chemistry (Armarego & Reece, 1976).

Cycloaddition Reactions : Studies on cycloaddition reactions of related purine diones offer insights into synthetic routes for creating novel derivatives with potential applications in medicinal chemistry and drug design (Simo et al., 2000).

Reactivity and Properties

Study of 6-Methylthiopurin-8-ones : Understanding the reactivity and properties of compounds like 6-methylthiopurin-8-ones, which are structurally related, aids in exploring new chemical reactions and potential pharmaceutical applications (Bergmann et al., 1974).

Ionisation and Methylation Reactions : Research on the ionisation and methylation reactions of purine-6,8-diones, including related derivatives, enhances the understanding of purine chemistry and its implications in biological systems (Rahat et al., 1974).

Biological Activity Studies

Antimycobacterial Properties : Studies on 9-aryl- and 9-benzyl-6-(2-furyl)purines, structurally similar compounds, reveal insights into antimicrobial properties and potential drug development for tuberculosis treatment (Bakkestuen et al., 2005).

Synthesis of Trisubstituted Purines : Research on the synthesis of trisubstituted purine-2,6-diones and thiazolo[2,3-f]purine-2,4-diones offers potential biological activities, contributing to the development of new pharmacological agents (Hayallah & Famulok, 2007).

Future Directions

Properties

IUPAC Name |

1,3,9-trimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2S/c1-21-12-11(13(24)23(3)15(25)22(12)2)20-14(21)26-8-9-5-4-6-10(7-9)16(17,18)19/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJYRMFWRNZZMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

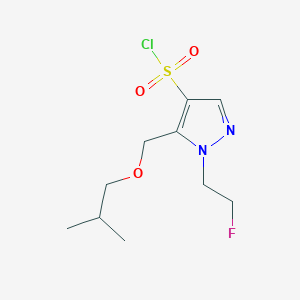

![N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2434570.png)

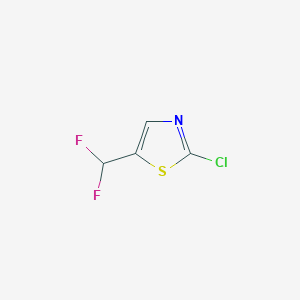

![2-(3-methylbenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2434577.png)

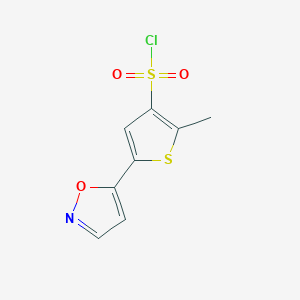

![1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2434588.png)

![3-Oxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B2434590.png)